Cas no 2229508-75-0 (2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one)
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2229508-75-0
- 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one
- EN300-1668170
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- Inchi: 1S/C10H7F2NO/c11-10(12)9(14)7-2-1-6-3-4-13-8(6)5-7/h1-5,10,13H
- InChI Key: VVVIXXPBFFNTIQ-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC2C=CNC=2C=1)=O)F
Computed Properties
- Exact Mass: 195.04957017g/mol
- Monoisotopic Mass: 195.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 32.9Ų
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1668170-0.05g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 0.05g |
$792.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-0.1g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 0.1g |
$829.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-0.25g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 0.25g |
$867.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-0.5g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 0.5g |
$905.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-1.0g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-2.5g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 2.5g |
$1848.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-5.0g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 5g |
$2732.0 | 2023-06-04 | ||
| Enamine | EN300-1668170-10.0g |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one |
2229508-75-0 | 10g |
$4052.0 | 2023-06-04 |
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Additional information on 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one
Introduction to 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one (CAS No: 2229508-75-0)
2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one (CAS No: 2229508-75-0) is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their role in the development of bioactive agents. The presence of both fluorine atoms and an indole moiety in its molecular structure imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The indole core is a well-documented pharmacophore in drug discovery, with numerous examples of indole-based drugs that have reached the market. Its aromatic system provides a stable framework for interactions with biological targets, while the nitrogen atom offers opportunities for hydrogen bonding and coordination. In 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one, the fluorine substituents at the 2-position of the ethanone group introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This modification is particularly relevant in medicinal chemistry, where subtle changes in electronic properties can lead to significant differences in biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the fluorinated indole derivative may interact with biological targets through a combination of hydrophobic interactions, π-stacking, and hydrogen bonding. The fluorine atoms are expected to play a crucial role in stabilizing these interactions by enhancing the electrophilicity of certain regions of the molecule. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles and target specificity.
One of the most compelling aspects of 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one is its potential as a building block for more complex drug candidates. The ethanone group provides a versatile handle for further functionalization, allowing chemists to explore diverse chemical spaces. For instance, condensation reactions with various nucleophiles can yield novel heterocyclic compounds with enhanced biological properties. Additionally, the indole moiety can be further modified by introducing substituents at different positions, such as the 3 or 5 positions, to fine-tune the electronic distribution and biological activity.
In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). Indole derivatives have been shown to exhibit PPI inhibition capabilities due to their ability to fit into hydrophobic pockets within protein structures. The introduction of fluorine atoms may enhance these interactions by improving binding affinity through halogen bonding or by influencing local electronic effects. Such modifications are particularly valuable in targeting challenging therapeutic areas like cancer and inflammatory diseases, where PPIs play critical roles.
The synthesis of 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one presents an interesting challenge due to the need for precise control over regioselectivity and stereochemistry. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to construct complex molecular frameworks with high efficiency. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce fluorine atoms at specific positions, while chiral auxiliaries or catalysts can ensure enantioselective outcomes. These advances have significantly streamlined the access to fluorinated indole derivatives like this one.
Evaluation of the biological activity of 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one has revealed promising preliminary results in several disease models. In vitro assays have indicated potential inhibitory effects on enzymes involved in cancer progression and inflammation. The fluorine atoms, along with the indole scaffold, appear to contribute to these activities by modulating receptor binding or enzyme kinetics. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, these initial findings underscore its significance as a lead compound for drug development.
The impact of fluorine substitution on pharmacological properties is well-documented across various classes of drugs. In many cases, fluorine atoms enhance metabolic stability, improve membrane permeability, or increase binding affinity through halogen bonding interactions. The case of 2,2-difluoro-1-(1H-indol-6-yl)ethan-1-one exemplifies these principles by demonstrating how strategic fluorination can optimize a molecule's biological profile. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
In conclusion, 2 , 2 -difluoro - 1 - ( 1 H -indol - 6 - yl ) ethan - 1 - one ( CAS No: 2229508 -75 -0) represents a fascinating example of how structural modifications can lead to novel bioactive molecules. Its unique combination of a fluorinated indole core and an ethanone group provides a rich platform for further exploration in medicinal chemistry. With ongoing research focused on understanding its biological activities and developing efficient synthetic routes, this compound holds significant promise as a precursor for next-generation pharmaceuticals.
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